molecular formula C11H19NO4 B13470679 Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylidenebutanoate

Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylidenebutanoate

Cat. No.: B13470679
M. Wt: 229.27 g/mol
InChI Key: VNAGVAKJORHYTR-UHFFFAOYSA-N
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Description

Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylidenebutanoate is an organic compound with the molecular formula C11H19NO4. It is commonly used in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl (Boc) group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylidenebutanoate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylidenebutanoate involves the protection of amine groups through the formation of a carbamate linkage. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylidenebutanoate is unique due to its specific structure, which includes a methylidene group. This structural feature can influence its reactivity and the types of reactions it can undergo compared to other Boc-protected amines .

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C11H19NO4/c1-8(9(13)15-5)6-7-12-10(14)16-11(2,3)4/h1,6-7H2,2-5H3,(H,12,14)

InChI Key

VNAGVAKJORHYTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=C)C(=O)OC

Origin of Product

United States

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